Cas no 87700-69-4 (6-Bromonaphthalene-1-carbonyl chloride)
6-Bromonaphthalene-1-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 6-bromonaphthalene-1-carbonyl chloride
- BrC=1C=C2C=CC=C(C2=CC=1)C(=O)Cl
- 6-Bromonaphthalene-1-carbonyl chloride
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- Inchi: 1S/C11H6BrClO/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H
- InChI Key: ZHJWDLGEZAGTHG-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C(=O)Cl)C=CC=C2C=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 231
- XLogP3: 4.4
- Topological Polar Surface Area: 17.1
6-Bromonaphthalene-1-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219000142-500mg |
6-Bromonaphthalene-1-carbonyl chloride |
87700-69-4 | 98% | 500mg |
$1048.60 | 2023-08-31 | |
| Alichem | A219000142-1g |
6-Bromonaphthalene-1-carbonyl chloride |
87700-69-4 | 98% | 1g |
$1617.60 | 2023-08-31 |
6-Bromonaphthalene-1-carbonyl chloride Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 6-Bromonaphthalene-1-carbonyl chloride
Introduction to 6-Bromonaphthalene-1-carbonyl Chloride (CAS No. 87700-69-4)
6-Bromonaphthalene-1-carbonyl chloride, with the chemical formula C10H5BrClO, is a significant intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound, identified by its CAS number 87700-69-4, has garnered attention due to its versatile applications in the development of complex molecular structures. Its unique structural features, including a bromine substituent on the naphthalene ring and a carbonyl chloride functional group, make it a valuable building block for various synthetic transformations.
The utility of 6-Bromonaphthalene-1-carbonyl chloride stems from its reactivity, which allows for the introduction of different functional groups into the molecule. The presence of the carbonyl chloride group (COCl) facilitates nucleophilic substitution reactions, enabling the formation of amides, esters, and other derivatives. Additionally, the bromine atom on the naphthalene ring can undergo various coupling reactions, such as Suzuki or Stille couplings, which are essential for constructing biaryl compounds.
In recent years, advancements in synthetic methodologies have highlighted the importance of 6-Bromonaphthalene-1-carbonyl chloride in drug discovery. For instance, researchers have utilized this compound to develop novel inhibitors targeting specific biological pathways. One notable area of research involves its application in the synthesis of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The ability to modify the naphthalene core while retaining the reactive carbonyl chloride group provides a flexible platform for designing molecules with enhanced pharmacological properties.
The pharmaceutical industry has also explored the use of 6-Bromonaphthalene-1-carbonyl chloride in the synthesis of antiviral agents. Recent studies have demonstrated its role in creating protease inhibitors that are effective against viral enzymes. By leveraging its reactivity, scientists have been able to develop compounds that disrupt viral replication cycles, offering promising treatments for emerging infectious diseases.
Beyond pharmaceuticals, 6-Bromonaphthalene-1-carbonyl chloride finds applications in agrochemicals, where it serves as a precursor for herbicides and pesticides. The structural diversity achievable through its transformations allows for the creation of compounds that exhibit high selectivity and efficacy against pests while minimizing environmental impact. This aligns with the growing demand for sustainable agricultural practices and underscores the compound's importance in modern chemistry.
The synthetic versatility of 6-Bromonaphthalene-1-carbonyl chloride is further highlighted by its use in materials science. Researchers have employed this intermediate in the development of organic electronic materials, such as light-emitting diodes (OLEDs) and photovoltaic cells. The ability to introduce functional groups onto the naphthalene core enables fine-tuning of electronic properties, leading to materials with improved performance and stability.
In conclusion, 6-Bromonaphthalene-1-carbonyl chloride (CAS No. 87700-69-4) is a multifaceted compound with broad applications across multiple industries. Its unique reactivity and structural features make it an indispensable tool for synthetic chemists working on pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.
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